molecular formula C10H14N6O B13873833 8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine

8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine

Cat. No.: B13873833
M. Wt: 234.26 g/mol
InChI Key: PZMYFFYTIBTITA-UHFFFAOYSA-N
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Description

8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrazine ring, and an oxan-4-yl group attached to the nitrogen atom at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes. The use of microwave irradiation and eco-friendly methods can be advantageous for large-scale production due to their efficiency and sustainability .

Mechanism of Action

The mechanism of action of 8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine involves the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine is unique due to the presence of the oxan-4-yl group, which may enhance its biological activity and selectivity towards specific molecular targets. This structural modification can result in improved pharmacokinetic properties and reduced toxicity compared to other similar compounds .

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine

InChI

InChI=1S/C10H14N6O/c11-10-14-9-8(12-3-4-16(9)15-10)13-7-1-5-17-6-2-7/h3-4,7H,1-2,5-6H2,(H2,11,15)(H,12,13)

InChI Key

PZMYFFYTIBTITA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC=CN3C2=NC(=N3)N

Origin of Product

United States

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